Home > Products > Building Blocks P6752 > Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate - 78316-09-3

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Catalog Number: EVT-331269
CAS Number: 78316-09-3
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate” is a derivative of the imidazo[4,5-b]pyridine group . The imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .

Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

The cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .

Imidazo[4,5-b]pyridine-7-carboxylic acid

Compound Description: Imidazo[4,5-b]pyridine-7-carboxylic acid is a key intermediate in the synthesis of various imidazo[4,5-b]pyridine derivatives, including Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate. It can be further derivatized to obtain compounds with potential antituberculous activity [].

N3-Methyl Derivatives of Imidazo[4,5-b]pyridine-7-carboxylic Acid and its Derivatives

Compound Description: Several N3-methyl derivatives of imidazo[4,5-b]pyridine-7-carboxylic acid (2) and its corresponding methyl ester (5), amide (7), hydrazide (12), hydrazone (14), nitrile (16), thioamide (18), and amidoxime (20) have been synthesized and studied []. These compounds were prepared by methylation of the parent compounds with diazomethane.

7-Amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine (1-deazaadenosine)

Compound Description: This compound is a nucleoside analog of 2′-deoxyadenosine synthesized as a potential antimetabolite []. It features a ribofuranosyl group at the N3 position and an amino group at the 7-position of the imidazo[4,5-b]pyridine core.

Overview

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. Its molecular formula is C8H7N3O2C_8H_7N_3O_2, and it has a molecular weight of 177.16 g/mol. This compound is recognized for its potential biological activities and serves as a promising bioisostere for purines, which are critical in various biological processes.

Source and Classification

This compound belongs to the class of imidazo[4,5-B]pyridines, which are known for their diverse pharmacological properties. These compounds typically exhibit significant biological activity and have been studied for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate generally involves several key steps:

  1. Michael Addition: The process begins with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives.
  2. Intramolecular Cyclization: Following the Michael addition, intramolecular cyclization occurs to form the imidazopyridine core structure.

Alternative synthetic routes may involve microwave-assisted methods, which enhance yields and reduce reaction times due to improved reaction conditions . Additionally, solvent-free reactions have been explored to facilitate the synthesis under environmentally friendly conditions.

Molecular Structure Analysis

Structure and Data

The structure of methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate consists of an imidazole ring fused to a pyridine ring, with a carboxylate group esterified by a methyl group. The compound's crystallographic data indicate that it adopts a monoclinic system with specific hydrogen bonding interactions that stabilize its structure .

Key structural features include:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom.
  • Carboxylate Ester: Contributes to the compound's reactivity and biological activity.
Chemical Reactions Analysis

Types of Reactions

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form different derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can modify the imidazole or pyridine moieties, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens or alkylating agents.
Mechanism of Action

Process and Data

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate primarily acts through its interaction with specific kinases such as IKK-ε (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1). These interactions lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes. This pathway is crucial for regulating inflammation, immunity, cell growth, and apoptosis.

The activation mechanism involves:

  1. Binding to IKK-ε and TBK1.
  2. Inducing phosphorylation events that activate downstream signaling pathways related to NF-kappaB.
  3. Resulting in various cellular responses crucial for maintaining homeostasis and responding to stressors.
Physical and Chemical Properties Analysis

Physical Properties

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate exhibits several notable physical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting points are often determined through experimental methods but are not universally documented.

Chemical Properties

Chemical properties include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: Stability data under various conditions (e.g., temperature, light) require further investigation but are essential for practical applications.
Applications

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate has several significant applications in scientific research:

  • Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to modulate NF-kappaB signaling pathways.
  • Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting cancer and autoimmune diseases.
  • Biochemical Research: Useful in studies exploring cellular signaling pathways and mechanisms involved in disease processes.
Introduction to Methyl 3H-Imidazo[4,5-B]Pyridine-7-Carboxylate in Medicinal Chemistry

Structural Analogy to Purines and Bioisosteric Potential

The core structural feature of methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 78316-09-3) lies in its mimicry of purine nucleotides, the fundamental building blocks of DNA and RNA. This bicyclic heteroaromatic system comprises a pyridine ring fused with an imidazole moiety, creating a bioisosteric analog of naturally occurring purines like adenine and guanine [6]. The molecular formula (C₈H₇N₃O₂; MW 177.16) incorporates a carboxylate ester at position 7, enhancing its versatility for chemical derivatization [1] [9]. Key structural similarities include:

  • Nitrogen Atom Placement: The imidazo[4,5-b]pyridine scaffold replicates the critical hydrogen-bonding pattern of purines, enabling interactions with biological targets through analogous N-H···N and N···H-N bonds [6] [8].
  • Electron Distribution: The electron-deficient pyridine ring enhances π-stacking capabilities, while the ester group provides a synthetic handle for structural diversification toward optimizing target affinity [5] [9].
  • Tautomeric Flexibility: Like purines, the scaffold exhibits tautomerism (e.g., 1H-, 3H-tautomers), allowing adaptation to diverse binding pockets in enzymes and receptors [6] [8].

Table 1: Structural Comparison with Purine Nucleotides

FeatureMethyl 3H-Imidazo[4,5-b]pyridine-7-carboxylateAdenine
Core StructureImidazo[4,5-b]pyridinePurine
Hydrogen Bond Acceptors4 (N atoms)3 (N atoms)
Molecular Weight177.16 g/mol135.13 g/mol
Key Functional Group-COOCH₃ (Position 7)-NH₂ (Position 6)
Tautomeric Forms1H-, 3H-7H-, 9H-

This bioisosterism underpins the scaffold’s broad pharmacological relevance. By mimicking endogenous purines, derivatives engage targets including kinases (e.g., c-Met), neurotransmitter receptors, and DNA repair enzymes, often with enhanced metabolic stability compared to purine-based drugs [4] [6]. The methyl ester group specifically facilitates prodrug strategies or serves as an intermediate for amide formation, further expanding drug design possibilities [5] [9].

Historical Development as a Privileged Scaffold in Drug Discovery

The imidazo[4,5-b]pyridine scaffold emerged as a privileged structure in medicinal chemistry following systematic analyses of kinase hinge-binder motifs. Early work identified its potential to address limitations of purine-derived inhibitors, particularly susceptibility to phosphoribosyltransferase-mediated deactivation [4] [6]. Key milestones include:

  • Kinase Inhibitor Design: A landmark 2012 study demonstrated that imidazo[4,5-b]pyridines act as potent c-Met kinase inhibitors. Researchers leveraged crystallographic data to optimize hinge-binding interactions, yielding derivatives with >100-fold selectivity against related kinases. One compound exhibited IC₅₀ values <10 nM, suppressed tumor growth in xenograft models, and showed favorable pharmacokinetics (oral bioavailability >60%) [4]. This validated the scaffold’s utility in oncology.
  • GPCR and Ion Channel Modulators: Derivatives like telcagepant (MK-0974), incorporating the imidazo[4,5-b]pyridine core, reached Phase III trials as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine. Though discontinued in 2009, telcagepant demonstrated the scaffold’s applicability beyond kinase targets [6].
  • Antimicrobial Applications: Hybrid molecules combining imidazo[4,5-b]pyridines with arylpiperidinones showed potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. Chlorine-substituted derivatives (e.g., compound 11/12) reduced bacterial growth by 90% at MIC values of 1–4 µg/mL [6].

Table 2: Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives

Therapeutic AreaMolecular TargetKey DerivativesClinical Status
Oncologyc-Met kinase7-Carboxamide derivativesPreclinical (in vivo validated) [4]
MigraineCGRP receptorTelcagepant (MK-0974)Phase III (discontinued) [6]
AntimicrobialsGlucosamine-6-phosphate synthaseChloro-arylpiperidinone hybridsIn vitro validated [6]
GastrointestinalH⁺/K⁺ ATPaseTenatoprazole (TU-199)Under development [6]

Synthetic accessibility accelerated the scaffold’s adoption. Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate serves as a key building block for C7 functionalization. Commercial availability (e.g., Synquest Labs, 97% purity) and straightforward hydrolysis to carboxylic acid (CAS 78316-08-2) enable rapid generation of analogs [5] [9]. Recent advances include:

  • Transition-metal-catalyzed cross-coupling at C5/C6 positions for library synthesis [6].
  • One-pot cyclization methods using 2,3-diaminopyridines and orthoesters, achieving yields >80% [9].

The scaffold’s trajectory exemplifies rational structure-based design. By overcoming metabolic liabilities of purines while retaining high-affinity interactions, it has become indispensable for targeting purine-binding domains across diverse disease contexts [4] [6] [9].

Properties

CAS Number

78316-09-3

Product Name

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11)

InChI Key

IEVPXSBGABKEOL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=NC=C1)N=CN2

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.